2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, a thiazole ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common synthetic route includes the following steps:
Preparation of 1H-indole-3-carboxaldehyde: This intermediate can be synthesized from indole through formylation reactions.
Formation of 3-((4-methylbenzyl)sulfonyl)-1H-indole: This step involves the sulfonylation of 1H-indole-3-carboxaldehyde using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of N-(thiazol-2-yl)acetamide: This intermediate can be prepared by reacting thiazole with chloroacetyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of 3-((4-methylbenzyl)sulfonyl)-1H-indole with N-(thiazol-2-yl)acetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. Continuous-flow synthesis and green chemistry principles can be employed to achieve sustainable and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the indole and thiazole rings allows for interactions with various biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
- 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
- 2-(3-((4-methoxybenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-15-6-8-16(9-7-15)14-29(26,27)19-12-24(18-5-3-2-4-17(18)19)13-20(25)23-21-22-10-11-28-21/h2-12H,13-14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALVINVFWHJGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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